Cas no 14588-08-0 (Bis(triphenylphosphine)palladium(II) diacetate)
Bis(triphenylphosphine)palladium(II) diacetate Chemical and Physical Properties
Names and Identifiers
-
- Diacetatobis(Triphenylphosphosphate) Palladium (11)
- Bis(triphenylphosphinepalladium) acetate
- Bis(triphenylphosphine)palladium(II) diacetate
- Bis(triphenylphosphine)palladium acetate
- Bis(triphenylphosphine)palladium(II) acetate
- Diacetobis (triphenylphosphine) Palladium (II)
- Bis(acetato)bis(triphenylphosphine)palladium(II)
- Diacetatobis(triphenylphosphine)palladium(II)
- Palladium(II)bis(triphenylphosphine) diacetate
- Pd(OAc)2(PPh3)2
- BIS(ACETATO)TRIPHENYLPHOSPHINEPALLADIUM&
- Diacetoxybis(triphenylphosphine)palladium
- DIACETATOBIS(TRIPHENYLPHOSPHINE)PALLADATE(II)
- Diacetatobis(Triphenylphosphosphate) PalladiuM
- PALLADIUM(II)-BIS(TRIPHENYLPHOSPHINE) DIACETATE
- Diacetatobis(triphenylphosphine)palladium (II)
- Bis(triphenylphosphinepalladiu
- Diacetatobis(triphenylphosphine) palladium(II)
- GC10016
- ST2412687
- Bis(triphenylphosphine)palladium(ii)diacetate
- diacetatobis(triphenylphosphine)palladiu
- AKOS015898550
- bis(triphenylphoshine)palladium(II)acetate
- bis(triphenylphosphine) palladium (II) acetate
- bis(triphenylphosphine)-palladium(ii) acetate
- B2042
- UVBXZOISXNZBLY-UHFFFAOYSA-L
- 14588-08-0
- DS-2316
- bis(acetato)bis(triphenylphosphine)palladium (II)
- EINECS 238-628-4
- bis(triphenyl phosphine)palladium(ii) acetate
- AMY39368
- bis(acetato) bis(triphenylphosphine)palladium (II)
- Palladium(2+) acetate--triphenylphosphane (1/2/2)
- bis(triphenylphosphine) palladium(ii) acetate
- bis(acetato)bis(triphenylphosphine)-palladium(II)
- bis(triphenylphosphine)-palladium (II) acetate
- DTXSID00932711
- di(triphenylphosphine) diacetoxypalladium
- bis(triphenylphosphine) palladium diacetate
- D77929
- J-519895
- bis(triphenylphosphine)-palladium-(ii) acetate
- bis(triphenylphosphine) palladium(II)acetate
- palladium(2+) ion bis(triphenylphosphane) diacetate
- BCP21891
-
- MDL: MFCD00010013
- Inchi: 1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4);/q;;;;+2/p-2
- InChI Key: UVBXZOISXNZBLY-UHFFFAOYSA-L
- SMILES: [Pd+2].P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[O-]C(C)=O.[O-]C(C)=O
Computed Properties
- Exact Mass: 748.11200
- Monoisotopic Mass: 748.112
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 47
- Rotatable Bond Count: 6
- Complexity: 280
- Covalently-Bonded Unit Count: 5
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6
- Surface Charge: 0
Experimental Properties
- Color/Form: Citrine amorphous crystal
- Melting Point: 136 °C (dec.) (lit.)
- Boiling Point: No data available
- Flash Point: No data available
- Stability/Shelf Life: store cold
- PSA: 79.78000
- LogP: 6.91720
- Sensitiveness: Sensitive to air and heat
- Solubility: Soluble in acetonitrile, benzene, 1,4-dioxane, DMF, DMSO and THF, slightly soluble in petroleum ether.
- Vapor Pressure: No data available
Bis(triphenylphosphine)palladium(II) diacetate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:1-3-10
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:<0°C
Bis(triphenylphosphine)palladium(II) diacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 225452-1G |
Bis(triphenylphosphine)palladium(II) diacetate |
14588-08-0 | 98% | 1G |
¥674.01 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 225452-10G |
Bis(triphenylphosphine)palladium(II) diacetate |
14588-08-0 | 98% | 10G |
¥4513.66 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2042-1g |
Bis(triphenylphosphine)palladium(II) diacetate |
14588-08-0 | 98.0%(T) | 1g |
¥790.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2042-5g |
Bis(triphenylphosphine)palladium(II) diacetate |
14588-08-0 | 98.0%(T) | 5g |
¥3450.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BT984-1g |
Bis(triphenylphosphine)palladium(II) diacetate |
14588-08-0 | 98%,Pd>14.2% | 1g |
409CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BT984-5g |
Bis(triphenylphosphine)palladium(II) diacetate |
14588-08-0 | 98%,Pd>14.2% | 5g |
1701CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B801880-5g |
Bis(triphenylphosphine)palladium(II) diacetate |
14588-08-0 | Pd 14.2% | 5g |
¥2,160.00 | 2022-09-02 | |
| abcr | AB105576-1 g |
Diacetatobis(triphenylphosphine)palladium(II), 99%; . |
14588-08-0 | 99% | 1 g |
€124.00 | 2023-07-20 | |
| abcr | AB105576-5 g |
Diacetatobis(triphenylphosphine)palladium(II), 99%; . |
14588-08-0 | 99% | 5 g |
€476.00 | 2023-07-20 | |
| ChemScence | CS-W023106-1g |
Bis(triphenylphosphine)palladium(II) diacetate |
14588-08-0 | >99.0% | 1g |
$47.0 | 2022-04-27 |
Bis(triphenylphosphine)palladium(II) diacetate Suppliers
Bis(triphenylphosphine)palladium(II) diacetate Related Literature
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Neil W. J. Scott,Mark J. Ford,Christoph Schotes,Rachel R. Parker,Adrian C. Whitwood,Ian J. S. Fairlamb Chem. Sci. 2019 10 7898
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Polyssena Renzi,Emanuele Azzi,Enrico Bessone,Giovanni Ghigo,Stefano Parisotto,Francesco Pellegrino,Annamaria Deagostino Org. Chem. Front. 2022 9 906
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Wei Zhou,Wei Chen,Lei Wang Org. Biomol. Chem. 2012 10 4172
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Wenhui Li,Michael G. Taylor,Dylan Bayerl,Saeed Mozaffari,Mudit Dixit,Sergei Ivanov,Soenke Seifert,Byeongdu Lee,Narasimhamurthy Shanaiah,Yubing Lu,Libor Kovarik,Giannis Mpourmpakis,Ayman M. Karim Nanoscale 2021 13 206
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Anna Isakova,Billy J. Murdoch,Katarina Novakovic Phys. Chem. Chem. Phys. 2018 20 9281
Additional information on Bis(triphenylphosphine)palladium(II) diacetate
Recent Advances in the Application of Bis(triphenylphosphine)palladium(II) Diacetate (CAS: 14588-08-0) in Chemical Biology and Pharmaceutical Research
Bis(triphenylphosphine)palladium(II) diacetate (CAS: 14588-08-0) is a highly versatile palladium complex widely employed in cross-coupling reactions, particularly in the synthesis of complex organic molecules with pharmaceutical relevance. Recent studies have highlighted its efficacy in facilitating C-C and C-X (X = N, O, S) bond formations, which are pivotal in drug discovery and development. This research briefing synthesizes the latest findings on its applications, mechanistic insights, and emerging trends in chemical biology and medicinal chemistry.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the catalytic efficiency of Bis(triphenylphosphine)palladium(II) diacetate in Suzuki-Miyaura couplings for the synthesis of biaryl scaffolds, a common motif in kinase inhibitors. The study reported a 92% yield under mild conditions (room temperature, aqueous medium), emphasizing its utility in sustainable pharmaceutical synthesis. Notably, the catalyst's stability in air and moisture was a key advantage over traditional palladium sources.
Further investigations in ACS Catalysis (2024) revealed its role in C-H activation reactions for late-stage functionalization of drug candidates. The complex exhibited remarkable selectivity for electron-deficient heteroarenes, enabling modifications of lead compounds without protective group strategies. Density functional theory (DFT) calculations supported a ligand-assisted mechanism, where triphenylphosphine modulates palladium's electrophilicity.
In oncology research, Bis(triphenylphosphine)palladium(II) diacetate has been instrumental in synthesizing PROTACs (Proteolysis-Targeting Chimeras). A Nature Communications paper (2023) detailed its use in constructing E3 ligase-binding warheads via Sonogashira couplings, achieving 15 novel PROTACs with sub-micromolar degradation activity against BRD4. The catalyst's tolerance to polar functional groups was critical for maintaining the proteolysis bioactivity.
Emerging applications include its incorporation into flow chemistry systems, as reported in Organic Process Research & Development (2024). The complex demonstrated consistent performance over 120 hours in a packed-bed reactor for continuous API (Active Pharmaceutical Ingredient) manufacturing, addressing scalability challenges in palladium-catalyzed reactions. X-ray absorption spectroscopy confirmed the preservation of Pd(0)/Pd(II) redox cycling under flow conditions.
Despite these advances, challenges persist in catalyst recovery and palladium residues in final products. Recent work in Green Chemistry (2024) proposed a magnetic nanoparticle-immobilized derivative of Bis(triphenylphosphine)palladium(II) diacetate, achieving 99.2% Pd removal via simple magnetic separation while retaining 89% catalytic activity over 10 cycles. This innovation aligns with stringent ICH Q3D guidelines for metal impurities in pharmaceuticals.
In conclusion, Bis(triphenylphosphine)palladium(II) diacetate continues to evolve as a cornerstone catalyst in pharmaceutical synthesis, with recent breakthroughs expanding its utility in sustainable chemistry, targeted protein degradation, and continuous manufacturing. Future research directions may focus on asymmetric variants and hybrid catalysis systems to address unmet synthetic challenges.
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